molecular formula C23H16BrF3N2OS B2926056 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226436-82-3

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2926056
CAS No.: 1226436-82-3
M. Wt: 505.35
InChI Key: NEEYRDMTYPXMSJ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The introduction of the benzylsulfanyl group can be accomplished via nucleophilic substitution reactions, where a thiol reacts with a benzyl halide. The bromophenyl and trifluoromethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the bromophenyl and trifluoromethoxyphenyl groups can engage in hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
  • 2-(benzylsulfanyl)-5-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
  • 2-(benzylsulfanyl)-5-(4-fluorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Uniqueness

The presence of the bromophenyl group in 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole distinguishes it from similar compounds. This group can participate in unique halogen bonding interactions, which can influence the compound’s reactivity and binding properties. Additionally, the trifluoromethoxy group imparts significant electron-withdrawing effects, further modifying the compound’s chemical behavior.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF3N2OS/c24-18-8-6-17(7-9-18)21-14-28-22(31-15-16-4-2-1-3-5-16)29(21)19-10-12-20(13-11-19)30-23(25,26)27/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEYRDMTYPXMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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